![molecular formula C21H26N2O2 B4655663 N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)acetamide](/img/structure/B4655663.png)
N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)acetamide
Übersicht
Beschreibung
BMA-190 is a novel chemical compound that belongs to the class of piperidine derivatives. It was first synthesized by researchers at the University of California, San Diego, and has since been studied for its potential therapeutic properties in various areas of research.
Wirkmechanismus
BMA-190 acts as a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including pain perception, addiction, and neuroprotection. By blocking the sigma-1 receptor, BMA-190 may modulate the activity of other proteins and neurotransmitters, leading to its therapeutic effects.
Biochemical and physiological effects:
Studies have shown that BMA-190 can modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. In terms of physiological effects, BMA-190 has been shown to reduce pain sensitivity and reduce drug cravings and withdrawal symptoms in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BMA-190 is its selectivity for the sigma-1 receptor, which may reduce the potential for off-target effects. However, one limitation is that the compound is relatively new and has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on BMA-190. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as an alternative to opioid-based pain medications, which have a high risk of addiction and overdose. Additionally, further research is needed to fully understand the safety and efficacy of BMA-190 in humans and to identify any potential side effects or drug interactions.
In conclusion, BMA-190 is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic properties. While further research is needed to fully understand its safety and efficacy, BMA-190 shows promise as a treatment for various conditions, including neurodegenerative diseases, pain management, and addiction treatment.
Wissenschaftliche Forschungsanwendungen
BMA-190 has been studied for its potential therapeutic properties in various areas of research, including neuroscience, pain management, and addiction treatment. In neuroscience, BMA-190 has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In pain management, BMA-190 has been shown to have analgesic properties and may be a promising alternative to opioid-based pain medications. In addiction treatment, BMA-190 has been studied for its potential to reduce drug cravings and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(2-methylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-7-5-6-10-20(17)25-16-21(24)22-19-11-13-23(14-12-19)15-18-8-3-2-4-9-18/h2-10,19H,11-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZUAMPXSFKKES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-(2-methylphenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.